molecular formula C7H5FN2 B164572 6-Fluoroimidazo[1,2-a]pyridine CAS No. 139022-27-8

6-Fluoroimidazo[1,2-a]pyridine

Cat. No. B164572
M. Wt: 136.13 g/mol
InChI Key: ORLNGHHPODFQRV-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine involves a two-step reaction protocol . The process involves the transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]pyridine-Oxazole derivatives .


Molecular Structure Analysis

The molecular structure of 6-Fluoroimidazo[1,2-a]pyridine has been confirmed using a variety of spectroscopic tools such as 1H NMR, 13C NMR, and HREI-MS .


Chemical Reactions Analysis

The chemical reactions involving 6-Fluoroimidazo[1,2-a]pyridine are complex and involve multiple steps. For instance, the transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]pyridine-Oxazole derivatives involves in vitro urease inhibition and in silico study .


Physical And Chemical Properties Analysis

6-Fluoroimidazo[1,2-a]pyridine has a density of 1.3±0.1 g/cm3, a molar refractivity of 36.6±0.5 cm3, and a molar volume of 106.4±7.0 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Bioisosteric Replacement in Drug Development

6-Fluoroimidazo[1,2-a]pyridine derivatives have been studied for their utility as bioisosteric replacements in drug development. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, showing promise in allosteric modulation of the GABA A receptor (Humphries et al., 2006).

Neuroimaging in Alzheimer's Disease

Fluorinated imidazo[1,2-a]pyridine analogues, like 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FEPIP), have been synthesized for potential use in imaging amyloid plaques in Alzheimer's disease. These compounds have shown binding affinity to amyloid plaques, indicating their potential in neuroimaging (Zeng et al., 2006).

Chemosensor for Fluoride Ions

Derivatives of 6-Fluoroimidazo[1,2-a]pyridine have been utilized as chemosensors. For instance, 2,6-Bis(2-benzimidazolyl)pyridine, a derivative, has been employed for the detection of fluoride ions, demonstrating its application in chemical sensing technologies (Chetia & Iyer, 2008).

Fluorescent Properties in Organic Solvents

Research has been conducted on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. These compounds are significant as organic fluorophores, useful in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Insecticidal Applications

Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via an Aza-Diels-Alder reaction, have shown insecticidal activities. The presence of a fluoro group, particularly at specific positions, significantly increases their effectiveness (Zhang et al., 2010).

Synthesis of Novel Derivatives

Efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives have been developed, expanding the potential applications of these compounds in various scientific fields (Enguehard et al., 2003).

Safety And Hazards

6-Fluoroimidazo[1,2-a]pyridine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Protective measures such as wearing suitable gloves, protective clothing, and eye protection are recommended .

Future Directions

Research on 6-Fluoroimidazo[1,2-a]pyridine is ongoing, with recent studies focusing on its potential applications in medicinal chemistry . Future research directions may include further exploration of its biological activities and the development of novel synthetic pathways .

properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNGHHPODFQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569002
Record name 6-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroimidazo[1,2-a]pyridine

CAS RN

139022-27-8
Record name 6-Fluoroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139022-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-fluoropyridine (10 g) in ethanol (200 mL), a solution of chloroacetaldehyde 50% in water (56 mL, 4.0 equiv.) was added. The reaction mixture was heated at reflux 2 Hrs, then was concentrated under reduced pressure to 100 mL. The residue was diluted in AcOEt (100 mL) and washed with a saturated aqueous solution of NaHCO3 (2*150 mL). The combined aqueous were saturated with NaHCO3 and extracted back with AcOEt (2*100 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Hussain, W Rehman, F Rahim, AM Mahmoud… - Saudi Pharmaceutical …, 2023 - Elsevier
Purpose Ulcer is a serious disease that is caused due to different bacteria and over usage of various NSAIDs which caused to reduce the defensive system of stomach. Therefore, some …
Number of citations: 0 www.sciencedirect.com
M Marcinkowska, M Kołaczkowski… - ACS Chemical …, 2017 - ACS Publications
Schizophrenia is a mental illness characterized by behavioral changes as well as anatomical and neurochemical abnormalities. There has been remarkable progress in the drug …
Number of citations: 16 pubs.acs.org
B Mu, Y Wu, J Li, D Zou, J Chang, Y Wu - Organic & Biomolecular …, 2016 - pubs.rsc.org
An efficient and practical protocol for palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl chlorides has been developed. Note that the …
Number of citations: 18 pubs.rsc.org
T Ikemoto, T Kawamoto, H Wada, T Ishida, T Ito… - Tetrahedron, 2002 - Elsevier
The 5-thia-1,8b-diazaacenaphthylenes (2 and its ester, 8) are new cyclazines, in which a paramagnetic ring is present in the peripheral 12π-electron ring system. Three convenient …
Number of citations: 16 www.sciencedirect.com
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
JB Bharate, SK Guru, SK Jain, S Meena, PP Singh… - RSC …, 2013 - pubs.rsc.org
An efficient and eco-friendly synthesis of therapeutically important and structurally diverse imidazo[1,2-a]pyridines using recyclable bimetallic Cu–Mn spinel oxide catalyst in aqueous …
Number of citations: 44 pubs.rsc.org
H Fan, F Li - Journal of Chemical Sciences, 2018 - Springer
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the …
Number of citations: 4 link.springer.com
S Kang, YM Kim, RY Kim, MJ Seo, Z No, K Nam… - European Journal of …, 2017 - Elsevier
The anti-tubercular activity of 6-chloro-2-ethyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo [1,2-a]pyridine-3-carboxamide (Q203) is modified by varying its side …
Number of citations: 36 www.sciencedirect.com
K Pericherla, P Khedar, B Khungar… - Chemical …, 2013 - pubs.rsc.org
An efficient one-pot protocol has been developed using sequential C–N coupling and intramolecular dehydrogenative cross-couplings for the synthesis of azole fused imidazo[1,2-a]…
Number of citations: 51 pubs.rsc.org
BR Whitehead, MMC Lo, A Ali, MK Park, SB Hoyt… - Bioorganic & Medicinal …, 2017 - Elsevier
The inhibition of aldosterone synthase (CYP11B2) may be an effective treatment of hypertension and heart failure, among other ailments. Previously reported benzimidazole CYP11B2 …
Number of citations: 8 www.sciencedirect.com

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